

Application Note: Purification of 2-(4-Bromophenyl)propan-2-ol by Recrystallization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(4-Bromophenyl)propan-2-ol**

Cat. No.: **B1280599**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Bromophenyl)propan-2-ol is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.^[1] The purity of this compound is critical for the success of subsequent reaction steps and the quality of the final product. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. This method leverages the differences in solubility between the target compound and impurities in a selected solvent system at varying temperatures.^{[2][3]} By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor). This document provides a detailed protocol for the purification of **2-(4-Bromophenyl)propan-2-ol** using this technique.

Compound Information

Property	Details
IUPAC Name	2-(4-Bromophenyl)propan-2-ol[4][5]
Synonyms	p-Bromophenyl-2-propanol
CAS Number	2077-19-2[4][5]
Molecular Formula	C ₉ H ₁₁ BrO[4][5]
Molecular Weight	215.09 g/mol [5]
Appearance	Solid[4]
Melting Point	45.6 °C[4]

Data Presentation: Comparison of Recrystallization Solvents

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][6] Based on the structure of **2-(4-bromophenyl)propan-2-ol**, which contains a non-polar bromophenyl group and a polar tertiary alcohol, several solvent systems are viable. For analogous brominated aromatic compounds, non-polar solvents like heptane or mixed-solvent systems are often effective.[7][8]

Recrystallization Method	Solvent System	Typical Yield (%)	Expected Purity (by HPLC, %)	Notes
Method A	Heptane or Hexane	75-85	>99.0	<p>A good single-solvent choice for compounds with significant non-polar character.</p> <p>Solubility should increase sharply with temperature.</p> <p>[7]</p>
Method B	Ethanol / Water	80-90	>98.5	<p>A mixed-solvent system where the compound is dissolved in the "good" solvent (ethanol) and the "bad" solvent (water) is added to induce crystallization.[9]</p> <p>[10]</p>
Method C	Hexane / Ethyl Acetate	70-80	>99.0	<p>An effective system for compounds that are too soluble in one solvent alone. Hexane acts as the anti-solvent.[3]</p>

Experimental Protocols

Safety Precautions: Standard laboratory safety practices must be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood. **2-(4-Bromophenyl)propan-2-ol** may cause skin, eye, and respiratory irritation.[\[11\]](#)

Method A: Single-Solvent Recrystallization using Heptane

This protocol describes the purification of approximately 5.0 g of crude **2-(4-Bromophenyl)propan-2-ol**. Adjust solvent volumes accordingly for different starting quantities.

Materials:

- Crude **2-(4-Bromophenyl)propan-2-ol**
- Heptane
- 125 mL Erlenmeyer flask
- Magnetic stir bar and hotplate stirrer
- Büchner funnel and filter flask
- Filter paper
- Watch glass

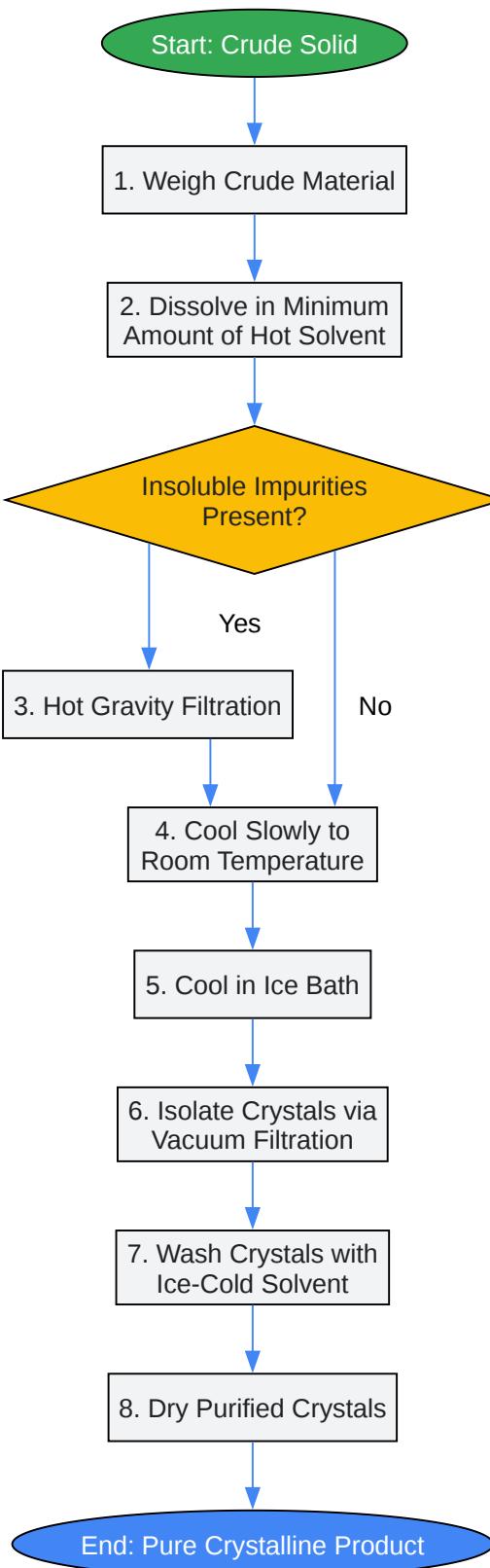
Protocol:

- Dissolution: Place 5.0 g of the crude **2-(4-bromophenyl)propan-2-ol** and a magnetic stir bar into a 125 mL Erlenmeyer flask. Add an initial portion of ~30 mL of heptane.
- Heat the mixture gently on a hotplate with stirring. Add heptane in small increments (1-2 mL) until the solid completely dissolves. It is critical to use the minimum amount of hot solvent to achieve a saturated solution and maximize yield.[\[6\]](#)[\[12\]](#)
- Hot Filtration (Optional): If insoluble impurities (e.g., dust, particulates) are visible in the hot solution, perform a hot gravity filtration. To do this, pre-warm a stemless funnel and a second

Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it. This step should be performed rapidly to prevent premature crystallization in the funnel.[6][10]

- Crystallization: Remove the flask from the heat source and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]
- Once the flask reaches room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product. [12]
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
- Washing: Wash the collected crystals with a small amount (5-10 mL) of ice-cold heptane to rinse away any residual mother liquor containing impurities.[6]
- Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely, preferably in a desiccator or a vacuum oven at low temperature.
- Analysis: Once dry, weigh the purified product to calculate the percent recovery. Determine the melting point; a sharp melting point range close to the literature value indicates high purity.

Visualization of Experimental Workflow

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Caption: Workflow for the purification of **2-(4-Bromophenyl)propan-2-ol**.

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